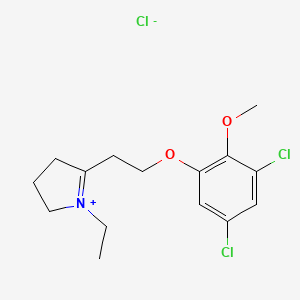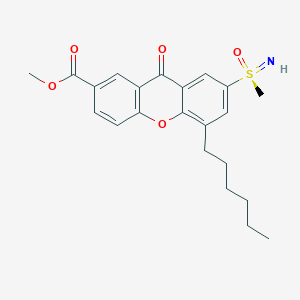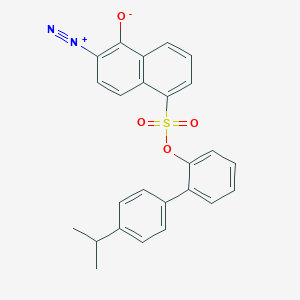
4'-(Isopropyl)(1,1'-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a complex organic compound with a unique structure that combines biphenyl and naphthalene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves multiple steps, starting with the preparation of the biphenyl and naphthalene components. The isopropyl group is introduced to the biphenyl ring through Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The naphthalene moiety is then functionalized to introduce the diazo and sulphonate groups through a series of reactions, including diazotization and sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled introduction of functional groups and purification of the final product to ensure high purity and yield. Advanced techniques such as chromatography and crystallization may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine or other reduced forms.
Substitution: The sulphonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a diagnostic tool.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its interaction with specific molecular targets and pathways. The diazo group can participate in various reactions, including cycloadditions and insertions, leading to the formation of new chemical bonds. The sulphonate group enhances the compound’s solubility and reactivity, facilitating its use in various applications.
Comparación Con Compuestos Similares
Similar Compounds
4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is compared with other biphenyl and naphthalene derivatives, such as:
Uniqueness
The uniqueness of 4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate lies in its combination of functional groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
50764-82-4 |
|---|---|
Fórmula molecular |
C25H20N2O4S |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2-diazonio-5-[2-(4-propan-2-ylphenyl)phenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C25H20N2O4S/c1-16(2)17-10-12-18(13-11-17)19-6-3-4-8-23(19)31-32(29,30)24-9-5-7-21-20(24)14-15-22(27-26)25(21)28/h3-16H,1-2H3 |
Clave InChI |
JUWUIAQZIZUONO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



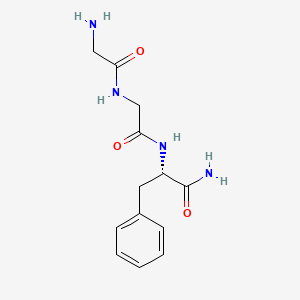
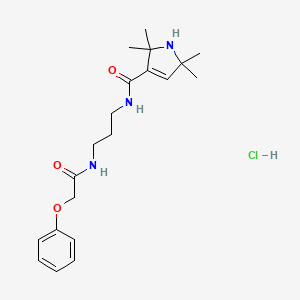



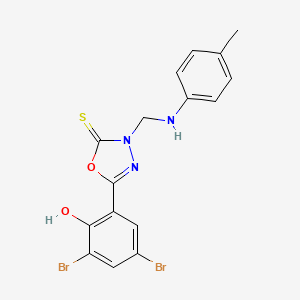
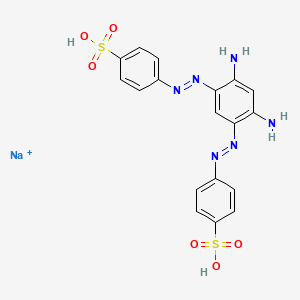
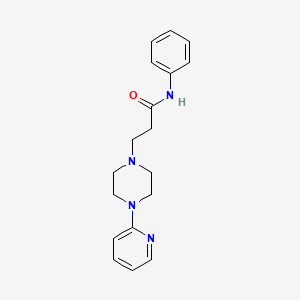
![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)

